molecular formula C25H41NO3 B15138960 Fak-IN-11

Fak-IN-11

Katalognummer: B15138960
Molekulargewicht: 403.6 g/mol
InChI-Schlüssel: SBOVFGYKCKSTKT-DFBYYNNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fak-IN-11 is a compound known for its role as a focal adhesion kinase inhibitor. Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound specifically targets the ATP binding pocket of focal adhesion kinase to prevent its phosphorylation, making it a valuable tool in cancer research and therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fak-IN-11 is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful control of reaction parameters and purification processes to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Fak-IN-11 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound, which may have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Fak-IN-11 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the role of focal adhesion kinase in various chemical processes.

    Biology: this compound is used to investigate the biological functions of focal adhesion kinase in cell signaling, migration, and survival.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers due to its ability to inhibit focal adhesion kinase activity.

    Industry: This compound is used in the development of new drugs and therapeutic strategies targeting focal adhesion kinase.

Wirkmechanismus

Fak-IN-11 exerts its effects by specifically binding to the ATP binding pocket of focal adhesion kinase, thereby preventing its phosphorylation. This inhibition disrupts the signaling pathways mediated by focal adhesion kinase, leading to reduced cell proliferation, migration, and survival. The molecular targets and pathways involved include the RAS/RAF/MEK/ERK signaling pathway and the AKT-mTOR signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Fak-IN-11 is unique among focal adhesion kinase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:

These compounds share similar mechanisms of action but differ in their binding sites, potency, and therapeutic applications. This compound stands out due to its specific targeting of the ATP binding pocket and its potential for non-apoptotic cell death induction .

Eigenschaften

Molekularformel

C25H41NO3

Molekulargewicht

403.6 g/mol

IUPAC-Name

(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methyl-N-(oxan-2-yloxy)pent-2-enamide

InChI

InChI=1S/C25H41NO3/c1-18(17-22(27)26-29-23-9-6-7-16-28-23)10-12-20-19(2)11-13-21-24(3,4)14-8-15-25(20,21)5/h17,20-21,23H,2,6-16H2,1,3-5H3,(H,26,27)/b18-17+/t20-,21-,23?,25+/m0/s1

InChI-Schlüssel

SBOVFGYKCKSTKT-DFBYYNNMSA-N

Isomerische SMILES

C/C(=C\C(=O)NOC1CCCCO1)/CC[C@H]2C(=C)CC[C@@H]3[C@@]2(CCCC3(C)C)C

Kanonische SMILES

CC(=CC(=O)NOC1CCCCO1)CCC2C(=C)CCC3C2(CCCC3(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.